1-[(3-CHLOROPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE
Overview
Description
1-[(3-CHLOROPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chlorobenzyl chloride with methanesulfonyl chloride to form the intermediate 3-chlorobenzyl methanesulfonate. This intermediate is then reacted with 4-piperidone to form the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Chemical Reactions Analysis
1-[(3-CHLOROPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
1-[(3-CHLOROPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-[(3-CHLOROPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE can be compared with similar compounds such as:
1-[(3-chlorophenyl)methanesulfonyl]-3-(pyrrolidine-1-carbonyl)piperidine: This compound has a similar structure but different substitution patterns, leading to variations in its chemical and biological properties.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are widely used in medicinal chemistry for their diverse biological activities.
Properties
IUPAC Name |
[1-[(3-chlorophenyl)methylsulfonyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3S/c18-16-5-3-4-14(12-16)13-24(22,23)20-10-6-15(7-11-20)17(21)19-8-1-2-9-19/h3-5,12,15H,1-2,6-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIXNSCZXZLYAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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